molecular formula C16H33Cl3Si B12325334 Trichloro(2-hexyldecyl)silane

Trichloro(2-hexyldecyl)silane

Cat. No.: B12325334
M. Wt: 359.9 g/mol
InChI Key: AJCWEJGEPQOEKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trichloro(2-hexyldecyl)silane is an organosilicon compound with the molecular formula C16H33Cl3Si. It is a member of the chlorosilane family, which are compounds containing silicon-chlorine bonds. These compounds are known for their reactivity and are widely used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trichloro(2-hexyldecyl)silane can be synthesized through the hydrosilylation of alkenes with trichlorosilane. This reaction typically involves the addition of trichlorosilane to an alkene in the presence of a catalyst, such as a platinum or rhodium complex. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and selectivity .

Industrial Production Methods

In industrial settings, this compound is produced using similar hydrosilylation processes but on a larger scale. The process involves the continuous feeding of reactants into a reactor, where the reaction takes place under optimized conditions. The product is then purified through distillation or other separation techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Trichloro(2-hexyldecyl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Trichloro(2-hexyldecyl)silane has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.

    Biology: Employed in the modification of surfaces for biological assays and cell culture studies.

    Medicine: Investigated for its potential use in drug delivery systems and biomedical coatings.

    Industry: Utilized in the production of silicone polymers, adhesives, and sealants.

Mechanism of Action

The mechanism of action of trichloro(2-hexyldecyl)silane involves its reactivity with nucleophiles and electrophiles. The silicon-chlorine bonds are highly reactive, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trichloro(2-hexyldecyl)silane is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. This makes it suitable for specialized applications where other chlorosilanes may not be as effective .

Properties

Molecular Formula

C16H33Cl3Si

Molecular Weight

359.9 g/mol

IUPAC Name

trichloro(2-hexyldecyl)silane

InChI

InChI=1S/C16H33Cl3Si/c1-3-5-7-9-10-12-14-16(15-20(17,18)19)13-11-8-6-4-2/h16H,3-15H2,1-2H3

InChI Key

AJCWEJGEPQOEKQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCC)C[Si](Cl)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.